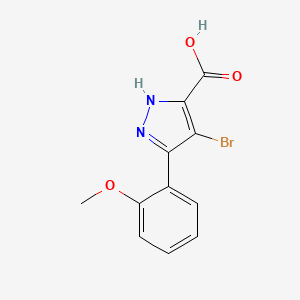

4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-17-7-5-3-2-4-6(7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAAOTOZKDBULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 4

Selective bromination at position 4 of the pyrazole ring can be achieved using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.

For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol was brominated and subsequently methylated to obtain 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in good yield (88%) by treatment with sodium hydride and methyl iodide in dry DMF at 0 °C to room temperature.

Another study demonstrated bromination of pyrazolo-triazine derivatives with N-bromosuccinimide in anhydrous acetonitrile at 60 °C, yielding brominated pyrazole derivatives in 92% yield. This method provides an example of selective bromination applicable to pyrazole systems.

Installation of the Carboxylic Acid Group

The carboxylic acid at position 5 is commonly introduced via hydrolysis of ester precursors or direct carboxylation.

Ester derivatives such as ethyl pyrazole-5-carboxylates can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

Transesterification reactions in the presence of potassium carbonate in refluxing methanol have been used to convert ethyl esters to methyl esters, which can be further hydrolyzed to acids.

Alternative methods include condensation reactions that directly introduce the carboxylic acid or amide functionalities during pyrazole formation.

Representative Preparation Procedure

A typical synthetic sequence to prepare 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid could involve:

Data Tables Summarizing Key Reaction Conditions and Yields

Research Findings and Optimization Insights

Regioselectivity : Achieving regioselective substitution on the pyrazole ring, especially for N-alkylation and arylation, requires careful control of reaction parameters such as temperature, solvent, base, and catalyst loading.

Yield Optimization : Microwave-assisted Suzuki coupling has been shown to enhance yields and reduce reaction times significantly, making it a valuable approach for preparing aryl-substituted pyrazole carboxylates.

Functional Group Compatibility : The presence of sensitive groups like methoxy and carboxylic acid necessitates mild reaction conditions during bromination and coupling steps to avoid side reactions or decomposition.

Purification Techniques : Column chromatography on silica gel with ethyl acetate–n-hexane mixtures is commonly employed to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemical Reactions and Synthesis

Types of Reactions:

The compound can undergo several chemical transformations:

- Oxidation: Can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.

- Reduction: Reduction can be performed with lithium aluminum hydride, leading to the formation of alcohols or amines.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in acidic or basic conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Scientific Research Applications

The compound's versatility allows for various applications across multiple research domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in synthesizing more complex organic molecules, contributing to the development of new materials.

Biology

- Bioactive Compound: Investigated for its potential antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group enhances its lipophilicity, improving interaction with biological membranes .

Medicine

- Therapeutic Applications: Explored for anti-inflammatory and analgesic effects. Its anticancer properties have been documented through studies demonstrating inhibition of cancer cell proliferation and induction of apoptosis .

The biological activity of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been characterized in various studies:

Anticancer Activity

The compound has shown significant potential against cancer cell lines, with specific activities noted as follows:

| Biological Activity | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 1.0 | |

| Apoptosis Induction | MDA-MB-231 | 10.0 | |

| Cytotoxicity | A549 | 26 | |

| Microtubule Disruption | Various | 20 |

These findings indicate that the compound may disrupt microtubule dynamics, a critical mechanism in cancer cell division.

Mechanism of Action

The mechanism of action of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and synthetic differences between 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its analogs:

Biological Activity

4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 305.13 g/mol

- CAS Number : 1350453-84-7

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions can lead to significant pharmacological effects, including:

- Anticancer Activity : Pyrazole derivatives have been shown to exhibit potent anticancer properties through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics .

Anticancer Activity Case Studies

- Inhibition of Cancer Cell Proliferation :

- Induction of Apoptosis :

Biological Activity Data Table

| Biological Activity | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 1.0 | |

| Apoptosis Induction | MDA-MB-231 | 10.0 | |

| Cytotoxicity | A549 | 26 | |

| Microtubule Disruption | Various | 20 |

Pharmacological Applications

The potential therapeutic applications of this compound extend beyond oncology. The pyrazole scaffold has been implicated in various pharmacological activities:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives?

- Methodology : Cyclocondensation of ethyl acetoacetate with substituted hydrazines or phenylhydrazines is a common approach. For example, cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) facilitates pyrazole ring formation, followed by bromination and functionalization of the aryl group . Hydrolysis of ester intermediates (e.g., ethyl pyrazole carboxylates) under basic conditions yields the carboxylic acid moiety .

- Key Challenges : Regioselectivity during cyclization can be controlled by optimizing reaction temperature and stoichiometry of reagents like malononitrile or thiourea derivatives .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Analytical Tools :

- X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid; C-Br stretch at ~600 cm⁻¹) .

- NMR resolves substituent positions: NMR shows methoxy protons as singlets (~δ 3.8 ppm), while NMR confirms bromine’s electron-withdrawing effects on aromatic carbons .

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) typically assessed for this compound?

- Experimental Design :

- Antimicrobial assays : Use microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC (minimum inhibitory concentration) values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 µM). Note: Some derivatives show inactivity, highlighting the need for structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

- Strategies :

- Use directing groups (e.g., methoxy substituents) to control electrophilic substitution patterns .

- Employ transition metal catalysts (e.g., Cu(II)) for site-selective C-H activation, as seen in copper-phosphonate coordination complexes .

- Case Study : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate synthesis involves sequential acylation and alkylation to ensure correct substituent positioning .

Q. How should researchers resolve contradictory data in biological activity studies?

- Approach :

- Compare substituent effects: For example, 3-(4-bromophenyl) derivatives exhibit antitubercular activity, while 3-(4-chlorobenzyl) analogs are inactive, suggesting halogen size and electronegativity impact target binding .

- Perform molecular docking to predict interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies improve reaction yields in large-scale synthesis?

- Optimization :

- Replace POCl3 with milder cyclizing agents (e.g., PPA (polyphosphoric acid)) to reduce side reactions during oxadiazole formation .

- Use flow chemistry for intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride to enhance reproducibility .

Q. How do solvent polarity and substituents influence photophysical properties?

- Insights : Polar solvents (e.g., DMSO) induce red-shifted emission (λem ~356 nm) due to stabilization of excited-state dipoles. Electron-withdrawing groups (e.g., Br) enhance fluorescence quantum yield by reducing non-radiative decay .

Q. What computational methods complement experimental data for this compound?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.